(4-chlorophenyl)(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone
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Overview
Description
The compound (4-chlorophenyl)(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone is a synthetic organic molecule. It is characterized by the presence of a pyrazole ring, a biphenyl group, and a chlorophenyl moiety, indicating potential usefulness in various scientific fields such as pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone typically involves the following steps:
Formation of the pyrazole ring: : The reaction between hydrazine and an α,β-unsaturated ketone creates the pyrazole moiety.
Introduction of the biphenyl group: : A Suzuki coupling reaction is often employed to link the biphenyl group to the pyrazole ring.
Attachment of the chlorophenyl group: : This step involves the use of a chlorinated benzoyl chloride derivative and a base to introduce the (4-chlorophenyl) group via an acylation reaction.
Final assembly: : The final product is obtained by reacting the intermediate with 2-fluoro-1,1'-biphenyl-4-yl ethanol under appropriate conditions.
Industrial Production Methods
Industrial production typically scales up these methods using batch or continuous flow reactors. Optimal conditions involve controlled temperature, pressure, and the use of catalysts to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of reactions:
Oxidation: : It can be oxidized, altering its functional groups.
Reduction: : Reduction can occur at the pyrazole ring or other susceptible areas.
Substitution: : Both nucleophilic and electrophilic substitution reactions can be facilitated by the various aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate, under acidic or basic conditions.
Reduction: : Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: : Halogenating agents or nucleophiles for substitution on the aromatic rings.
Major Products Formed
Oxidation: : Leads to hydroxyl or ketone derivatives.
Reduction: : Results in alcohols or amines.
Substitution: : Generates halogenated or alkylated derivatives.
Scientific Research Applications
The compound has extensive applications, such as:
Chemistry: : Used as a building block in synthetic organic chemistry.
Biology: : Investigated for its potential as an enzyme inhibitor or ligand in biological systems.
Medicine: : Studied for its therapeutic potential in treating diseases due to its diverse biological activities.
Industry: : Utilized in material sciences for developing advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Binding to molecular targets: : This can include enzymes or receptors.
Pathways: : Modulates biochemical pathways by inhibiting or activating specific proteins or enzymes.
Comparison with Similar Compounds
This compound is unique due to the specific substitution pattern and the combination of functional groups. Similar compounds include:
(4-fluorophenyl)(3-{1-[4-(2-fluorophenyl)oxy]ethyl}-1H-pyrazol-1-yl)methanone: : Lacks the chlorine atom.
(4-bromophenyl)(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone: : Substituted with bromine instead of chlorine.
(4-chlorophenyl)(3-{1-[4-biphenyl-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone: : Lacks the fluorine atom.
This compound’s unique structure offers a diverse range of chemical and biological properties that make it a valuable subject in scientific research.
Properties
IUPAC Name |
(4-chlorophenyl)-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O2/c1-16(23-13-14-28(27-23)24(29)18-7-9-19(25)10-8-18)30-20-11-12-21(22(26)15-20)17-5-3-2-4-6-17/h2-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGKNDJAZLRZJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C(=O)C2=CC=C(C=C2)Cl)OC3=CC(=C(C=C3)C4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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